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molecular formula C9H8N2O2 B1371489 Methyl 1,3-benzoxazole-2-carboximidoate CAS No. 33652-92-5

Methyl 1,3-benzoxazole-2-carboximidoate

Cat. No. B1371489
M. Wt: 176.17 g/mol
InChI Key: ZKRHPRACUIWAPS-UHFFFAOYSA-N
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Patent
US04269846

Procedure details

Methyl benzoxazole-2-imidate, 8.0 g. and 5.2 g. of ethyl carbazate in 60 ml. of dioxane was heated at 110° overnight. After evaporation of solvent, the residue was suspended in 45 ml. of Dowtherm A and heated at 220° for 15 minutes. The precipitated product was filtered, washed with CH2Cl2, CH3OH, and dried to give 3.6 g. of solid, mp. >300°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10](=[NH:13])OC.[C:14](OCC)(=[O:17])[NH:15][NH2:16]>O1CCOCC1>[NH:13]1[C:10]([C:2]2[O:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)=[N:16][NH:15][C:14]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C(OC)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NN)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
TEMPERATURE
Type
TEMPERATURE
Details
of Dowtherm A and heated at 220° for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with CH2Cl2, CH3OH
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 3.6 g

Outcomes

Product
Name
Type
Smiles
N1C(NN=C1C=1OC2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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